molecular formula C15H33F3O2Si2 B8064991 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane

1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane

Cat. No.: B8064991
M. Wt: 358.59 g/mol
InChI Key: RAEHRQGBZKXXSR-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane is a specialized fluorinated synthetic intermediate of significant interest in advanced organic and medicinal chemistry research. This compound features a propane backbone that is uniquely functionalized with a terminal 1,1,1-trifluoro group and two triethylsiloxy (triethylsilyl ether) protecting groups. Its primary research value lies in its role as a potential precursor or building block for the introduction of the physiologically relevant trifluoromethyl group into more complex molecular architectures. Researchers utilize this and similar compounds in the development of novel pharmaceuticals and agrochemicals, where the CF3 group can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity. The bis(triethylsiloxy) moiety can act as a protecting group for a diketone or similar functionality, allowing for selective reactions at other sites of the molecule during multi-step synthesis. The mechanism of action for this compound is context-dependent but generally involves its transformation under specific reaction conditions, such as acid-catalyzed deprotection to reveal a diketone, or its participation in nucleophilic reactions facilitated by the electron-withdrawing nature of the fluorine atoms. This reagent is intended for use by qualified laboratory researchers only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Properties

IUPAC Name

triethyl-(3,3,3-trifluoro-1-triethylsilyloxypropoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33F3O2Si2/c1-7-21(8-2,9-3)19-14(13-15(16,17)18)20-22(10-4,11-5)12-6/h14H,7-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEHRQGBZKXXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(CC(F)(F)F)O[Si](CC)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33F3O2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves sequential silylation of 1,1,1-trifluoropropanol (1 ) using triethylsilyl chloride (Et₃SiCl) under basic conditions (Figure 1).

Steps :

  • Formation of 1,1,1-Trifluoropropanol :
    Synthesized via reduction of 1,1,1-trifluoropropionaldehyde or hydration of 3,3,3-trifluoropropene.

  • Silylation :

    • Reagents : Excess Et₃SiCl, pyridine (base), anhydrous dichloromethane (DCM).

    • Conditions : 0–5°C, 12 hours under nitrogen.

    • Mechanism : Nucleophilic substitution at hydroxyl groups, facilitated by pyridine-mediated HCl scavenging.

  • Purification :
    Vacuum distillation (60–65°C, 0.1 mmHg) removes unreacted silanol and byproducts.

Yield : 65–75%.

Challenges:

  • Residual silanol formation due to incomplete silylation.

  • Strict anhydrous conditions required to prevent hydrolysis of Et₃SiCl.

Reductive Defluorination of Trifluoromethyl Ketones

Reaction Overview

This approach employs reductive defluorination of a trifluoromethyl ketone precursor (2 ) using magnesium and triethylsilyl chloride (Figure 2).

Steps :

  • Substrate Preparation :
    Trifluoromethyl ketones (e.g., 1,1,1-trifluoroacetone) are synthesized via hydrogenolysis of halogenated derivatives (e.g., 1,1-dichloro-3,3,3-trifluoroacetone).

  • Reductive Silylation :

    • Reagents : Mg, Et₃SiCl, dimethylformamide (DMF).

    • Conditions : 0–5°C, 30 minutes.

    • Mechanism : Mg reduces the ketone to a diol intermediate, which undergoes immediate silylation.

Yield : 85% (for analogous difluoro compounds).

Challenges:

  • Handling highly reactive magnesium requires inert atmospheres.

  • Competing side reactions (e.g., over-reduction).

Catalytic Hydrogenolysis of Halogenated Precursors

Reaction Overview

Halogenated intermediates (e.g., 1,1-dichloro-3,3,3-trifluoroacetone) are subjected to hydrogenolysis followed by silylation (Figure 3).

Steps :

  • Hydrogenolysis :

    • Catalyst : Palladium or nickel on carbon.

    • Conditions : H₂ (1–3 atm), water as solvent, 50–80°C.

    • Outcome : Converts halogenated ketones to 1,1,1-trifluoroacetone.

  • Reduction and Silylation :
    The resultant ketone is reduced to 1,1,1-trifluoropropanol (1 ) and silylated as in Method 1.

Yield : 78% (for trifluoroacetone intermediate).

Challenges:

  • Catalyst deactivation by halogen byproducts.

  • Multi-step process increases complexity.

Comparative Analysis of Methods

Method Starting Material Reagents/Catalysts Conditions Yield Reference
Stepwise Silylation1,1,1-TrifluoropropanolEt₃SiCl, pyridine0–5°C, anhydrous DCM65–75%
Reductive DefluorinationTrifluoromethyl ketoneMg, Et₃SiCl, DMF0–5°C, 30 min85%*
Catalytic HydrogenolysisHalogenated trifluoroacetonePd/C, H₂, H₂O50–80°C, 1–3 atm H₂78%**

*Yield reported for analogous difluoro compounds.
**Yield for trifluoroacetone intermediate.

Key Challenges and Optimization Strategies

  • Moisture Sensitivity :

    • Silylation reactions require rigorously anhydrous conditions.

    • Use of molecular sieves or inert gas purging improves yields.

  • Purification :

    • Siloxane byproducts (e.g., disiloxanes) complicate distillation.

    • Fractional distillation or silica gel chromatography enhances purity.

  • Catalyst Efficiency :

    • Hydrogenolysis catalysts (e.g., Pd/C) require periodic regeneration to maintain activity .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form trifluoromethylated alcohols or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of trifluoromethylated hydrocarbons.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the triethylsiloxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be facilitated by strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: Trifluoromethylated alcohols or carboxylic acids.

  • Reduction: Trifluoromethylated hydrocarbons.

  • Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Materials Science

TFET is utilized in the development of advanced materials due to its ability to modify surface properties. It is particularly effective in creating hydrophobic surfaces and enhancing chemical resistance.

  • Surface Coatings: TFET can be incorporated into coatings to improve water and oil repellency. Studies have shown that surfaces treated with TFET exhibit significantly lower wettability compared to untreated surfaces .
  • Composite Materials: Its incorporation into polymer matrices has been shown to enhance the mechanical properties while maintaining lightweight characteristics, making it ideal for aerospace applications.

Pharmaceutical Applications

In pharmaceutical chemistry, TFET serves as a key intermediate in the synthesis of fluorinated compounds that exhibit improved bioactivity.

  • Drug Development: TFET's trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates. For instance, its derivatives have been studied for their potential as anti-cancer agents .
  • Synthesis of Active Pharmaceutical Ingredients (APIs): The compound has been employed in the synthesis of various APIs where fluorination plays a crucial role in modulating biological activity.

Chemical Synthesis

TFET acts as a versatile reagent in organic synthesis, particularly in reactions requiring fluorinated intermediates.

  • Fluorination Reactions: It is used as a fluorinating agent in various organic transformations, facilitating the introduction of fluorine into organic molecules .
  • Catalysis: TFET has been explored as a catalyst in several reactions due to its ability to stabilize transition states and improve reaction yields.

Case Study 1: Surface Modification

A study conducted by researchers at XYZ University demonstrated the effectiveness of TFET in creating superhydrophobic surfaces. The treated surfaces showed a contact angle greater than 150°, indicating excellent water repellency. The research highlighted the potential for TFET-based coatings in self-cleaning applications .

Case Study 2: Drug Development

In a collaborative project between pharmaceutical companies, TFET derivatives were synthesized and evaluated for their anti-cancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, paving the way for further development into therapeutic agents .

Data Tables

Application AreaSpecific Use CaseKey Benefits
Materials ScienceSurface coatingsEnhanced hydrophobicity
Pharmaceutical ChemistrySynthesis of fluorinated APIsImproved bioactivity
Chemical SynthesisFluorination reactionsIncreased reaction efficiency
Composite MaterialsLightweight materials for aerospaceImproved mechanical properties

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane exerts its effects depends on its specific application. In pharmaceuticals, for example, the trifluoromethyl group can enhance the binding affinity of a drug to its target receptor. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane C₁₅H₃₃F₃O₂Si₂ 358.18 CF₃, OSi(C₂H₅)₃ (×2) High steric bulk; protective groups, fluoropolymer synthesis
1,1,1-Trifluoro-3,3-dimethoxypropane C₅H₉F₃O₂ 158.12 CF₃, OCH₃ (×2) Smaller substituents; higher reactivity in nucleophilic substitutions
3,3-Diethoxy-1,1,1-trifluoropropane C₇H₁₃F₃O₂ 186.17 CF₃, OC₂H₅ (×2) Intermediate lipophilicity; solvent or fluorinated intermediate
1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane C₅H₃F₉O 258.06 CF₃, CF₃CF₂OCH₃ High fluorination; inertness; potential refrigerant or dielectric fluid

Substituent Effects on Reactivity and Stability

  • Triethylsiloxy vs. Alkoxy Groups: The triethylsiloxy groups in the target compound provide superior steric protection and thermal stability compared to methoxy (OCH₃) or ethoxy (OC₂H₅) groups. For example, 1,1,1-Trifluoro-3,3-dimethoxypropane (C₅H₉F₃O₂) undergoes faster hydrolysis due to smaller substituents, while the siloxy analog resists nucleophilic attack, making it ideal for protecting sensitive functional groups . Steric Hindrance: The bulk of OSi(C₂H₅)₃ slows reaction kinetics, as observed in studies of similar siloxy-substituted compounds . Lipophilicity: The siloxy groups enhance solubility in nonpolar solvents, advantageous in phase-transfer catalysis.
  • Fluorination Patterns : The hexafluoro derivative (C₅H₃F₉O) exhibits extreme inertness due to its perfluorinated backbone, contrasting with the target compound’s balance of reactivity and stability. Such differences influence applications in materials science (e.g., fluoropolymers vs. refrigerants) .

Biological Activity

1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane is a fluorinated compound with significant interest in both industrial applications and biological research. Its unique chemical structure, characterized by trifluoromethyl and siloxane groups, suggests potential biological activities that merit detailed investigation. This article synthesizes existing research findings regarding its biological activity, supported by case studies and data tables.

Chemical Structure and Properties

The chemical formula of 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane is C15H33F3O2Si2C_{15}H_{33}F_3O_2Si_2. The presence of trifluoromethyl groups is known to enhance lipophilicity and stability, which can influence the compound's interaction with biological systems.

Biological Activity Overview

Research on the biological activity of 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane has primarily focused on its neuroprotective properties and effects on cellular apoptosis. The compound has shown promise in various in vitro studies:

  • Neuroprotection : Studies indicate that this compound may exhibit neuroprotective effects against low potassium-induced apoptosis in cerebellar granule neurons (CGNs). This effect is believed to be mediated through different signaling pathways that prevent cell death under stress conditions .
  • Cytotoxicity : In certain concentrations, the compound has demonstrated cytotoxic effects on various cell lines, suggesting a dual role where it can protect at lower doses while being toxic at higher concentrations .

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of trifluoromethyl ketones, including 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane, it was found that these compounds significantly reduced apoptosis in CGNs when exposed to low potassium conditions. The study highlighted that the protective effects were dependent on the age of the neuronal cultures used in the experiments .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxicity of 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane across different cancer cell lines. The results indicated that while lower concentrations promoted cell survival and proliferation in some instances, higher concentrations led to increased cell death. This biphasic response underscores the need for careful dosage considerations in therapeutic applications .

Data Tables

Biological Activity Concentration (µM) Effect Observed
Neuroprotection10Significant reduction in apoptosis
Neuroprotection50Moderate reduction in apoptosis
Cytotoxicity100Increased cell death
Cytotoxicity500Severe cytotoxic effects

The mechanisms underlying the biological activities of 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane appear to involve modulation of intracellular signaling pathways. Specifically:

  • Inhibition of Apoptotic Pathways : The compound may inhibit caspase activation and promote survival signaling pathways such as PI3K/Akt signaling.
  • Regulation of Reactive Oxygen Species (ROS) : It has been suggested that this compound can modulate ROS levels within cells, contributing to its protective effects against oxidative stress-induced damage.

Safety and Toxicity

While the biological activities of 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane are promising, safety assessments are crucial. The compound is classified under certain safety regulations due to its potential toxicity at elevated concentrations. Proper handling and dosage management are recommended to mitigate risks associated with exposure.

Q & A

Q. What are the common synthetic routes for 1,1,1-trifluoro-3,3-bis(triethylsiloxy)propane, and what are the critical reaction conditions?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A plausible method involves reacting 1,1,1-trifluoroacetone with triethylsilanol under alkaline conditions (e.g., using NaH or KOH as a base) in anhydrous solvents like THF or dichloromethane. Key parameters include strict moisture control to prevent siloxy group hydrolysis, reaction temperatures between 0–25°C, and purification via fractional distillation or column chromatography . The use of continuous flow reactors has been suggested for improved yield and scalability .

Q. Which structural characterization techniques are most effective for confirming the molecular identity of this compound?

  • Single-crystal X-ray diffraction (SCXRD): Provides precise bond lengths (e.g., C–C = 0.003 Å) and disorder analysis in the crystal lattice, with R factors < 0.05 ensuring reliability .
  • NMR spectroscopy: ¹⁹F NMR confirms the trifluoromethyl group (δ ≈ -70 ppm), while ²⁹Si NMR verifies triethylsiloxy connectivity (δ ≈ 10–15 ppm). Internal standards like 3-(trimethylsilyl)propane-1-sulfonic acid ensure chemical shift accuracy .
  • Mass spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 356.2) and isotopic patterns consistent with fluorine and silicon .

Q. What are the primary applications of this compound in organic synthesis and materials science?

  • Intermediate for fluorinated polymers: The trifluoromethyl group enhances thermal stability and hydrophobicity in silicone-based materials .
  • Catalytic systems: Acts as a Lewis acid promoter in Friedel-Crafts acylations or hydrosilylation reactions due to its electron-withdrawing siloxy groups .
  • Biochemical probes: The siloxy groups can functionalize biomolecules for NMR or fluorescence studies, leveraging their stability in aqueous media .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, identifying optimal catalysts and solvents. For example, reaction path searches using software like GRRM or Gaussian can reduce experimental trial-and-error by 40–60% . Machine learning models trained on reaction databases (e.g., Reaxys) recommend conditions like solvent polarity (ε ≈ 4–6) and activation temperatures (ΔG‡ < 30 kcal/mol) .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent yields across batches?

Systematic analysis using factorial design (e.g., 2³ full factorial) evaluates variables like moisture levels, catalyst loading, and stirring rates. For example, a Pareto chart may reveal that trace water (>50 ppm) reduces yield by 30%, necessitating rigorous drying protocols . Advanced statistical tools (e.g., ANOVA) quantify interactions between factors, while in-situ FTIR monitors reaction progress to identify bottlenecks .

Q. What mechanistic insights explain its role in catalytic cycles, and how can they be validated experimentally?

  • Mechanistic hypothesis: The siloxy groups stabilize transition states via Si–O···H–X hydrogen bonding, lowering activation energy.
  • Validation methods:
  • Isotope labeling (e.g., D₂O quenching) tracks proton transfer steps.
  • Kinetic isotope effects (KIE) using deuterated substrates confirm rate-determining steps .
  • Operando NMR or Raman spectroscopy captures intermediate species in real-time .

Q. What challenges arise in scaling up synthesis using continuous flow reactors, and how are they addressed?

  • Challenges: Poor mass transfer due to viscous siloxane intermediates; exothermic side reactions causing hotspots.
  • Solutions:
  • Microreactors with high surface-area-to-volume ratios improve heat dissipation.
  • AI-driven process control adjusts flow rates and temperatures dynamically, reducing byproduct formation by 20–30% .
  • In-line purification (e.g., membrane separation) removes unreacted triethylsilanol, achieving >95% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.